An In-depth Technical Guide to Methyl Acetylacetate-13C4: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to Methyl Acetylacetate-13C4: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl acetylacetate-13C4, a stable isotope-labeled compound crucial for a range of biochemical and metabolic studies. This document details its core characteristics, outlines its primary applications as a metabolic tracer and internal standard, and provides detailed experimental protocols for its use in quantitative analysis.
Core Chemical and Physical Properties
Methyl acetylacetate-13C4, also known as Acetoacetate (B1235776) methyl ester-13C4 or Methyl 3-oxobutanoate-13C4, is an isotopically labeled version of methyl acetoacetate where the four carbon atoms have been replaced with the heavy isotope, carbon-13. This labeling makes it an invaluable tool for tracing metabolic pathways and for use as an internal standard in mass spectrometry and NMR spectroscopy. Its physical properties are largely comparable to its unlabeled counterpart.
Table 1: Chemical and Physical Properties of Methyl Acetylacetate-13C4
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₄C₁H₈O₃ | [1][2] |
| Molecular Weight | 120.09 g/mol | [1][2][3][4][5] |
| CAS Number | 107694-17-7 | [1][2][3][6] |
| Appearance | Colorless liquid | [7][8] |
| Melting Point | -80 °C (unlabeled) | [9] |
| Boiling Point | 169 - 170 °C (unlabeled) | [9][10] |
| Density | 1.076 g/cm³ at 25 °C (unlabeled) | [9] |
| Solubility | Soluble in water | [7][10] |
| Storage | Store at room temperature, away from light and moisture. | [4][5][10] |
Applications in Research and Drug Development
The primary utility of Methyl acetylacetate-13C4 lies in its application as a tracer and an internal standard in sophisticated analytical techniques.
-
Metabolic Flux Analysis (MFA): As a stable isotope-labeled metabolite, it is used to trace the flow of carbon atoms through metabolic pathways, particularly in studies of ketone body metabolism. This allows researchers to quantify the rates of metabolic reactions within a living system.[6]
-
Quantitative Analysis: It serves as an ideal internal standard for the accurate quantification of unlabeled methyl acetoacetate and other ketone bodies in biological samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] Its known concentration and distinct mass allow for precise correction of experimental variations.
-
NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) studies, the 13C labeling provides a distinct signal that can be used to follow the metabolic fate of the molecule and to quantify its concentration and that of its downstream metabolites.[6]
Experimental Protocols
The following are detailed methodologies for key experiments involving Methyl acetylacetate-13C4.
Synthesis of [U-13C4]Acetoacetate Internal Standard
This protocol describes the synthesis of a uniformly labeled acetoacetate standard from its ethyl ester, a common precursor for generating the free acid form used in metabolic studies.
Materials:
-
Ethyl-[U-13C4]acetoacetate
-
1M Sodium Hydroxide (NaOH)
-
50% Hydrochloric Acid (HCl)
Procedure:
-
Mix 1 mL of Ethyl-[U-13C4]acetoacetate with 8 mL of 1M NaOH in a suitable reaction vessel.
-
Stir the mixture at 60°C for 30 minutes to facilitate the base-catalyzed hydrolysis of the ethyl ester.
-
After 30 minutes, neutralize the reaction mixture to a pH of 7-8 using 50% HCl.
-
The resulting [U-13C4]Acetoacetate solution can be aliquoted and stored at -80°C until use.[1]
Quantification of Ketone Bodies in Biological Samples using UPLC-MS/MS
This protocol outlines the use of the synthesized [U-13C4]Acetoacetate as an internal standard for the quantification of total ketone bodies in biological matrices like serum or tissue homogenates.
Sample Preparation:
-
To 25 µL of a biological sample (e.g., serum), add a known concentration of the synthesized [U-13C4]Acetoacetate internal standard. A final concentration of 50 µM is recommended.[1]
-
For external quantification of the internal standard stock, the [U-13C4]Acetoacetate can be reduced to [3-D1,U-13C4]β-hydroxybutyrate using sodium borodeuteride (NaBD4) for analysis against a labeled β-hydroxybutyrate standard.[1]
-
Precipitate proteins from the sample by adding a cold solution of methanol (B129727) and acetonitrile (B52724) (1:1 v/v).
-
Vortex the mixture and centrifuge at a high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
UPLC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) system for the separation of ketone bodies. A rapid gradient elution of 7 minutes is typically sufficient.[1][9]
-
Mass Spectrometry: Couple the UHPLC system to a tandem mass spectrometer (MS/MS) operating in a parallel reaction monitoring (PRM) mode for high specificity and selectivity.[9]
-
Quantification: The concentration of endogenous ketone bodies is determined by comparing the peak area of the unlabeled analytes to the peak area of the [U-13C4]Acetoacetate internal standard.[1]
Visualizing Workflows and Pathways
Logical Workflow for Ketone Body Quantification
The following diagram illustrates the general workflow for quantifying ketone bodies in biological samples using a stable isotope-labeled internal standard like Methyl acetylacetate-13C4.
References
- 1. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of human ketone body kinetics using stable-isotope labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
